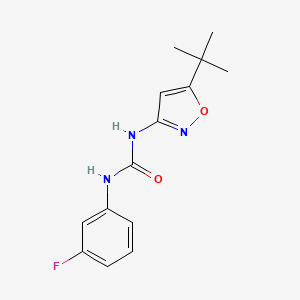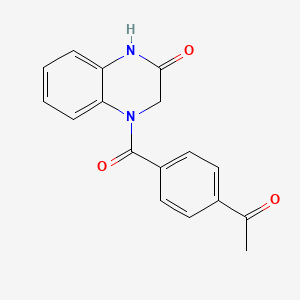
N-(5-tert-butyl-3-isoxazolyl)-N'-(3-fluorophenyl)urea
Overview
Description
N-(5-tert-butyl-3-isoxazolyl)-N'-(3-fluorophenyl)urea, also known as TAK-901, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer therapy. This compound belongs to the class of urea derivatives and has a molecular weight of 374.43 g/mol.
Scientific Research Applications
N-(5-tert-butyl-3-isoxazolyl)-N'-(3-fluorophenyl)urea has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-(5-tert-butyl-3-isoxazolyl)-N'-(3-fluorophenyl)urea has also been found to induce apoptosis, which is a programmed cell death mechanism, in cancer cells. In addition, N-(5-tert-butyl-3-isoxazolyl)-N'-(3-fluorophenyl)urea has been shown to inhibit the activity of several kinases, including AKT, which is a key regulator of cell survival and proliferation.
Mechanism of Action
The mechanism of action of N-(5-tert-butyl-3-isoxazolyl)-N'-(3-fluorophenyl)urea involves the inhibition of several kinases, including AKT, which is a key regulator of cell survival and proliferation. N-(5-tert-butyl-3-isoxazolyl)-N'-(3-fluorophenyl)urea has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. The caspase cascade is a series of proteolytic enzymes that are involved in the programmed cell death mechanism.
Biochemical and Physiological Effects:
N-(5-tert-butyl-3-isoxazolyl)-N'-(3-fluorophenyl)urea has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. N-(5-tert-butyl-3-isoxazolyl)-N'-(3-fluorophenyl)urea has also been shown to inhibit the activity of several kinases, including AKT. In addition, N-(5-tert-butyl-3-isoxazolyl)-N'-(3-fluorophenyl)urea has been found to have anti-inflammatory properties, which may be beneficial in the treatment of certain inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(5-tert-butyl-3-isoxazolyl)-N'-(3-fluorophenyl)urea is its specificity for certain kinases, which makes it a useful tool for studying the role of these kinases in cancer and other diseases. N-(5-tert-butyl-3-isoxazolyl)-N'-(3-fluorophenyl)urea has also been shown to have good pharmacokinetic properties, which is important for its potential use as a therapeutic agent. However, one of the limitations of N-(5-tert-butyl-3-isoxazolyl)-N'-(3-fluorophenyl)urea is its toxicity, which may limit its use in vivo.
Future Directions
There are several future directions for the study of N-(5-tert-butyl-3-isoxazolyl)-N'-(3-fluorophenyl)urea. One potential direction is the development of more potent and selective inhibitors of AKT and other kinases. Another potential direction is the investigation of the synergistic effects of N-(5-tert-butyl-3-isoxazolyl)-N'-(3-fluorophenyl)urea with other anticancer agents. In addition, the use of N-(5-tert-butyl-3-isoxazolyl)-N'-(3-fluorophenyl)urea in combination with immunotherapies may also be an area of future research. Finally, the development of N-(5-tert-butyl-3-isoxazolyl)-N'-(3-fluorophenyl)urea analogs with improved pharmacokinetic properties may also be an area of future research.
properties
IUPAC Name |
1-(5-tert-butyl-1,2-oxazol-3-yl)-3-(3-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O2/c1-14(2,3)11-8-12(18-20-11)17-13(19)16-10-6-4-5-9(15)7-10/h4-8H,1-3H3,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYHMBOBOBBJDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Tert-butyl-1,2-oxazol-3-yl)-3-(3-fluorophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-({3-[(methoxyacetyl)amino]benzoyl}amino)benzoic acid](/img/structure/B4844739.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-(4-methylphenyl)ethanediamide](/img/structure/B4844743.png)
![N-[3-({[(phenylacetyl)amino]carbonothioyl}amino)phenyl]pentanamide](/img/structure/B4844745.png)


![N-ethyl-N'-(2-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4844785.png)
![N-{4-methoxy-3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4844795.png)

![2,2'-[{[2-(4-chloro-1H-pyrazol-1-yl)ethyl]imino}bis(methylene)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B4844825.png)
![1-(2,4-dimethoxyphenyl)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4844827.png)
![2-ethoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 3-methoxybenzoate](/img/structure/B4844828.png)
![3-[(4-methylphenyl)thio]-N-[2-(phenylthio)ethyl]propanamide](/img/structure/B4844834.png)
![N-(4-chlorophenyl)-N'-[3-(4-methyl-1-piperazinyl)propyl]urea](/img/structure/B4844836.png)
